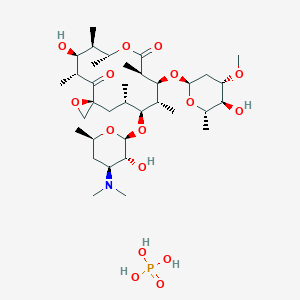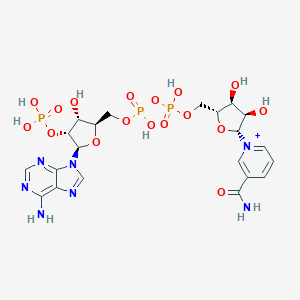
Sertralinhydrochlorid, cis-(-)-
Übersicht
Beschreibung
Sertraline hydrochloride, commonly known as Sertraline, is an antidepressant medication that belongs to a group of drugs called selective serotonin reuptake inhibitors (SSRIs) . It is used to treat major depressive disorder, obsessive-compulsive disorder (OCD), panic disorder, social anxiety disorder (SAD), and post-traumatic stress disorder (PTSD). Sertraline is also effective in treating hypotension occurring in disorders like neurocardiogenic syncope and idiopathic orthostatic hypotension which is affected by autonomic dysfunction .
Synthesis Analysis
The synthesis of Sertraline involves asymmetric hydrogenation of imine . The process is complex and involves several steps, including the use of metal-catalyzed reactions .Molecular Structure Analysis
Sertraline has a molecular formula of C17H17Cl2N . Its average mass is 306.230 Da and its monoisotopic mass is 305.073792 Da . The molecule has 1 hydrogen bond acceptor, 1 hydrogen bond donor, and 2 freely rotating bonds .Chemical Reactions Analysis
Sertraline hydrochloride is a selective serotonin reuptake inhibitor (SSRI). It is known to interact with various other substances, but the specific chemical reactions are complex and beyond the scope of this analysis .Physical And Chemical Properties Analysis
Sertraline has a density of 1.3±0.1 g/cm3, a boiling point of 416.3±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has a molar refractivity of 85.8±0.4 cm3 and a molar volume of 243.9±5.0 cm3 .Wissenschaftliche Forschungsanwendungen
Behandlung von Depressionen und Angststörungen
Sertralinhydrochlorid ist ein wichtiger pharmazeutischer Wirkstoff zur Behandlung von Depressionen sowie von Abhängigkeits- und anderen Angststörungen . Es ist ein Hemmer der Serotonin-Wiederaufnahme, d. h. es trägt dazu bei, die Menge an Serotonin zu erhöhen, einer natürlichen Substanz im Gehirn, die zur Aufrechterhaltung des mentalen Gleichgewichts beiträgt .
Trennung von cis-trans-Isomeren und Enantiomeren
Sertralinhydrochlorid wurde bei der optimierten Trennung von cis-trans-Isomeren und Enantiomeren unter Verwendung cyclodextrinmodifizierter micellarer elektrokinetischer Chromatographie eingesetzt . Diese Methode wurde erfolgreich auf die Bestimmung von Sertralin in Bulk-Wirkstoffen, Tabletten und Kapseln angewendet .
Korrosionsschutz
Eine interessante Anwendung von Sertralinhydrochlorid, insbesondere in seiner stereoisomeren Form cis-(1S,4S)-SRT, ist seine Verwendung als Korrosionsschutzmittel für Baustahl in saurer Umgebung . Das Medikament hat bei 50 ppm und 313 K zufriedenstellende Ergebnisse von 93,3 % gezeigt, mit den Techniken Gravimetrie, Potentiodynamische Polarisation und elektrochemische Impedanzspektroskopie .
Quantenchemische Studien
Sertralinhydrochlorid wurde auch in quantenchemischen Studien verwendet . Die optimierte strukturgestützte HOMO und LUMO bestätigten das Medikament als einen effizienten Inhibitor .
Reduzierung der Oberflächenrauhigkeit
Es wurde beobachtet, dass die Anwendung von Sertralinhydrochlorid als Korrosionsschutzmittel die durchschnittliche Rauhigkeit der Metalloberfläche von 221 auf 50 nm reduziert .
Umweltauswirkungen
Die weit verbreitete Verwendung von Sertralinhydrochlorid im medizinischen Bereich hat zu seinem Vorkommen im Grundwasser geführt, da abgelaufene Arzneimittel entsorgt werden <svg class="icon" height="16" p-id="1735" t="1
Wirkmechanismus
Sertraline hydrochloride, cis-(-)-, commonly known as Sertraline, is a popular antidepressant medication. It belongs to the class of drugs known as selective serotonin reuptake inhibitors (SSRIs), which are similar to drugs such as Citalopram and Fluoxetine . Let’s delve into the details of its mechanism of action.
Target of Action
Sertraline primarily targets the serotonin transporter (SERT) . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
Sertraline acts by inhibiting the reuptake of serotonin . This inhibition leads to an increased level of serotonin in the central nervous system (CNS) . This results in enhanced serotonergic neurotransmission, which is associated with mood elevation .
Biochemical Pathways
The primary biochemical pathway affected by Sertraline is the serotonergic pathway . By inhibiting the reuptake of serotonin, Sertraline increases the concentration of serotonin in the synaptic cleft, enhancing the transmission of serotonergic signals . This leads to downstream effects such as mood elevation, which is beneficial in the treatment of depression and other psychiatric conditions .
Pharmacokinetics
Sertraline exhibits several key ADME (Absorption, Distribution, Metabolism, and Excretion) properties:
- Absorption : Sertraline is slowly absorbed, with peak concentrations occurring at 4.5 to 8.4 hours following ingestion .
- Distribution : It is widely distributed in the body with a protein binding of 98% .
- Metabolism : It undergoes extensive first-pass metabolism in the liver, mainly catalyzed by CYP3A4 and CYP2B6, with some activity accounted for by CYP2C19 and CYP2D6 .
- Excretion : It is excreted in the urine (40% to 45% as metabolites) and feces (40% to 45%; 12% to 14% as unchanged drug) .
These properties impact the bioavailability of Sertraline, influencing its therapeutic efficacy and potential side effects .
Result of Action
The molecular and cellular effects of Sertraline’s action primarily involve the enhancement of serotonergic neurotransmission. This results in mood elevation, which is beneficial in the treatment of major depressive disorder (MDD), post-traumatic stress disorder (PTSD), obsessive-compulsive disorder (OCD), panic disorder (PD), premenstrual dysphoric disorder (PMDD), and social anxiety disorder (SAD) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sertraline. For instance, the dissolution rate of Sertraline HCl can be influenced by the pH and the presence of surfactants in the dissolution medium . Moreover, manufacturing practices and green chemistry initiatives can also impact the environmental footprint of Sertraline production .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Sertraline Hydrochloride, cis-(-) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been found that Sertraline Hydrochloride, cis-(-) can interact with cyclodextrins in micellar electrokinetic chromatography, which is used for the separation of its cis-trans isomers and enantiomers .
Cellular Effects
Sertraline Hydrochloride, cis-(-) has profound effects on various types of cells and cellular processes. It influences cell function by raising serotonin levels in the nervous system . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of Sertraline Hydrochloride, cis-(-) is primarily through the inhibition of serotonin reuptake, leading to increased serotonin levels in the nervous system . This can result in changes in gene expression and various cellular functions.
Eigenschaften
IUPAC Name |
(1R,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFQGGGGFNSJKA-JSUROZADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CC[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79645-15-1 | |
| Record name | Sertraline hydrochloride, cis-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079645151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SERTRALINE HYDROCHLORIDE, CIS-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0905KBO3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B128767.png)